molecular formula C15H23O7Sc B15129875 Scandium(III) 2,4-pentanedionate hydrate

Scandium(III) 2,4-pentanedionate hydrate

Cat. No.: B15129875
M. Wt: 360.29 g/mol
InChI Key: CVECGEYICNFOOZ-UHFFFAOYSA-N
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Description

Contextualization within Scandium Coordination Chemistry

Scandium, the lightest of the Group 3 elements, exhibits a unique and fascinating coordination chemistry. Its trivalent cation (Sc³⁺) is characterized by a high charge density and a relatively small ionic radius, which dictates its coordination preferences. Typically, scandium complexes adopt coordination numbers ranging from six to nine, with six- and eight-coordinate geometries being particularly common. acs.orgfishersci.ca The coordination environment is heavily influenced by the steric and electronic properties of the ligands involved. fishersci.ca

In the case of Scandium(III) 2,4-pentanedionate, the scandium ion is chelated by three bidentate acetylacetonate (B107027) (acac) ligands, resulting in a neutral, six-coordinate complex with an octahedral geometry. wikipedia.org The study of such complexes is fundamental to understanding the stereochemical and electronic behavior of scandium, which has implications for its application in areas like catalysis and materials science. mdpi.com Research into scandium's coordination chemistry is also crucial for developing novel compounds with specific properties, such as those used in advanced theranostic radiopharmaceuticals. escholarship.orgresearchgate.net

Significance of β-Diketonate Ligands in Metal Complex Chemistry

β-diketonate ligands, such as 2,4-pentanedionate (acetylacetonate), have been a cornerstone of coordination chemistry for over a century. researchgate.net These ligands are prized for their versatility in forming stable chelate rings with a vast array of metal ions across the periodic table. researchgate.net Upon deprotonation, the enolate form of the β-diketone acts as a bidentate, monoanionic ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring. researchgate.net

The significance of β-diketonate ligands stems from their tunable electronic and steric properties, which can be modified by altering the substituents on the ligand backbone. This adaptability allows for the fine-tuning of the resulting metal complex's properties, such as solubility, volatility, and reactivity. nih.gov Consequently, metal β-diketonates have found widespread application as catalysts in organic synthesis, precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) for creating thin films and nanomaterials, and as building blocks for luminescent materials and molecular magnets. researchgate.nettandfonline.comscite.ai

Overview of Research Perspectives on Scandium(III) 2,4-Pentanedionate Hydrate (B1144303)

Research on Scandium(III) 2,4-pentanedionate hydrate and its anhydrous form primarily revolves around its synthesis, structural characterization, and thermal properties, often in the context of its potential as a precursor for advanced materials. The anhydrous form, tris(acetylacetonato)scandium(III), is a white, volatile solid soluble in benzene. wikipedia.org Early research established its synthesis by reacting scandium nitrate (B79036) with acetylacetone (B45752) in the presence of ammonia. wikipedia.org

Compound Properties

PropertyData
Compound Name This compound
Synonyms Scandium(III) acetylacetonate hydrate, Sc(acac)₃·xH₂O
CAS Number 699012-88-9
Molecular Formula C₁₅H₂₁O₆Sc · xH₂O
Molecular Weight 342.28 g/mol (for the monohydrate) scbt.com
Appearance White to cream or pale yellow powder/liquid prochemonline.com
Melting Point 174-186 °C prochemonline.com
Solubility Insoluble in water prochemonline.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23O7Sc

Molecular Weight

360.29 g/mol

IUPAC Name

pentane-2,4-dione;scandium(3+);hydrate

InChI

InChI=1S/3C5H7O2.H2O.Sc/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;1H2;/q3*-1;;+3

InChI Key

CVECGEYICNFOOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Sc+3]

Origin of Product

United States

Synthetic Methodologies for Scandium Iii 2,4 Pentanedionate Hydrate

Conventional Solution-Based Synthetic Routes

The traditional synthesis of Scandium(III) 2,4-pentanedionate hydrate (B1144303) is primarily achieved through aqueous solution chemistry, involving the reaction of a scandium salt with a 2,4-pentanedione precursor.

Preparation from Scandium Salts (e.g., Scandium Nitrate) and Acetylacetone (B45752) Precursors

The most common and historically significant method for preparing Scandium(III) 2,4-pentanedionate involves the reaction of a scandium(III) salt, such as scandium(III) nitrate (B79036), with 2,4-pentanedione (commonly known as acetylacetone, Hacac). bath.ac.uk This reaction is typically carried out in an aqueous medium. The fundamental chemistry of this synthesis relies on the deprotonation of acetylacetone to form the acetylacetonate (B107027) anion (acac⁻), which then acts as a bidentate ligand, coordinating to the Sc³⁺ ion through its two oxygen atoms to form a stable six-membered chelate ring. wikipedia.org

To drive the equilibrium towards the formation of the scandium complex, a base is added to neutralize the liberated protons. wikipedia.org Ammonia is a frequently used base for this purpose. bath.ac.uk The addition of a base facilitates the deprotonation of acetylacetone, thereby increasing the concentration of the acetylacetonate anion available for coordination.

An alternative approach involves the use of a metal hydroxide, such as freshly precipitated scandium(III) hydroxide, which reacts directly with acetylacetone. google.com This method can offer high yields and purity as it is an acid-base reaction that avoids the introduction of other salts as byproducts. google.com

Typical Reaction Parameters for Conventional Synthesis:

ParameterValue/ConditionSource
Scandium PrecursorScandium(III) Nitrate bath.ac.uk
Ligand Precursor2,4-pentanedione (Acetylacetone) bath.ac.uk
BaseAmmonia solution bath.ac.uk
SolventWater
pHNeutral to slightly basic (pH 7-8)
TemperatureHeating on a steam bath researchgate.net

Hydrate Form Isolation and Stoichiometry

Following the reaction, the Scandium(III) 2,4-pentanedionate product, being a neutral complex, is typically insoluble in water and precipitates out of the reaction mixture. wikipedia.org The solid product is then isolated by filtration, washed with water to remove any unreacted salts and other water-soluble impurities, and subsequently dried.

The isolated product is often a hydrate, with the general formula Sc(C₅H₇O₂)₃·xH₂O. The stoichiometry of the hydrate, i.e., the value of 'x', can vary. While the monohydrate (x=1) is a commonly cited form, the exact degree of hydration can depend on the specific crystallization and drying conditions. bath.ac.uk The presence of water molecules in the crystal lattice is a notable feature of this compound. In some related yttrium acetylacetonate complexes, water molecules have been found to be directly coordinated to the metal center, and also involved in hydrogen bonding within the crystal structure. researchgate.net

Advanced Synthetic Approaches and Process Optimization

While conventional methods are effective, research into advanced synthetic approaches aims to improve yield, purity, and process efficiency. These methods often focus on the reaction environment and alternative reagents.

Influence of Solvent Systems on Synthesis and Product Yield

The choice of solvent can significantly impact the synthesis of metal acetylacetonates (B15086760), influencing reaction rates, product yield, and crystallinity. While aqueous systems are common, the use of non-aqueous or mixed-solvent systems can offer certain advantages.

For instance, conducting the synthesis in an alcohol or a water-alcohol mixture can be beneficial. Many metal acetylacetonates exhibit higher solubility in organic solvents compared to water, which can affect the crystallization process and potentially lead to purer products. rsc.org The solubility of the starting materials and the final complex in different solvents plays a crucial role. A solvent system where the reactants are soluble but the product has limited solubility is often ideal for achieving a high yield through precipitation.

While specific studies on the systematic optimization of solvent systems for Scandium(III) 2,4-pentanedionate hydrate synthesis are not extensively documented in the literature, general principles of coordination chemistry suggest that solvents capable of effectively solvating the scandium ion and facilitating the deprotonation of acetylacetone would be favorable. The polarity of the solvent can influence the keto-enol tautomerism of acetylacetone, which in turn can affect its reactivity.

Research on the synthesis of other metal acetylacetonates has shown that the use of different solvents can lead to variations in crystal morphology and size. researchgate.net For example, in the synthesis of cobalt acetylacetonate complexes, the choice of solvent was found to be critical for obtaining high-quality crystals.

Potential Solvents and Their Effects in Metal Acetylacetonate Synthesis:

Solvent SystemPotential Influence
WaterGood for dissolving inorganic salts, but product is often insoluble.
Ethanol/MethanolCan improve solubility of acetylacetone and the complex, potentially aiding in recrystallization.
Water-Alcohol MixturesOffers a balance of polarity to dissolve both the metal salt and the organic ligand.
Non-polar solvents (e.g., Benzene, Toluene)Generally used for recrystallization rather than initial synthesis due to the insolubility of inorganic salts.

Further research focused specifically on the influence of various solvent systems on the synthesis of this compound could lead to optimized processes with higher yields and controlled product characteristics.

Structural Elucidation and Coordination Geometry of Scandium Iii 2,4 Pentanedionate Hydrate

Solid-State Structural Analysis

Solid-state analysis is crucial for characterizing the crystalline form of Scandium(III) 2,4-pentanedionate hydrate (B1144303), distinguishing it from its anhydrous counterpart and revealing the specific structural role of the water molecule.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the molecular structure of crystalline solids. While detailed SC-XRD studies for the hydrated form of Scandium(III) 2,4-pentanedionate are not as extensively reported as for its anhydrous analogue, significant structural details can be inferred from the anhydrous form and related hydrated compounds.

The crystal structure of the closely related anhydrous tris(acetylacetonato)scandium(III), Sc(acac)₃, has been determined by single-crystal X-ray diffraction. wikipedia.orgacs.org It crystallizes in the orthorhombic space group Pbca. marquette.edu For comparison, a fluorinated analogue, tris(1,1,1-trifluoro-2,4-pentanedionato)scandium(III) or Sc(tfac)₃, also crystallizes in the orthorhombic system with the same Pbca space group. marquette.edu

For hydrated analogues of similar metal complexes, such as Yttrium(III) acetylacetonate (B107027) dihydrate, Y(acac)₃(H₂O)₂, the crystal system is reported as monoclinic with a P2₁/c space group. researchgate.net The presence of water molecules and their participation in hydrogen bonding can significantly influence the crystal packing, often leading to a different crystal system and space group compared to the anhydrous form.

CompoundCrystal SystemSpace Group
Anhydrous Sc(C₅H₇O₂)₃OrthorhombicPbca
Sc(CF₃COCHCOCH₃)₃OrthorhombicPbca
Y(C₅H₇O₂)₃(H₂O)₂MonoclinicP2₁/c

The Scandium(III) ion in the anhydrous Sc(acac)₃ complex is coordinated to six oxygen atoms from the three bidentate acetylacetonate ligands, resulting in a coordination number of six. wikipedia.orgelectronicsandbooks.com The geometry of this coordination sphere is described as a distorted octahedron, deviating from perfect octahedral symmetry. wikipedia.org This arrangement is typical for many trivalent metal acetylacetonate complexes. americanelements.com

In hydrated complexes of similar metals, the water molecule often participates directly in the coordination sphere of the metal ion. For instance, in Y(acac)₃(H₂O)₂, the two water molecules are bonded to the yttrium center, increasing its coordination number to eight and resulting in a distorted square antiprismatic geometry. researchgate.net Given this tendency, it is plausible that in Scandium(III) 2,4-pentanedionate hydrate, the water molecule is directly coordinated to the scandium ion. This would increase the coordination number of the Scandium(III) center from six to seven, leading to a different coordination geometry, likely a capped octahedron or a capped trigonal prism.

For the related fluorinated compound, Sc(tfac)₃, the Sc-O bond distances show more variation due to the electronic effects of the trifluoromethyl group, but they remain in a similar range, which is characteristic of scandium-oxygen bonds. marquette.edu Analysis of bond angles within the chelate rings and between the ligands provides a detailed picture of the distortion from idealized octahedral geometry.

CompoundParameterValue (Å or °)
Anhydrous Sc(C₅H₇O₂)₃Average Sc-O bond length~2.070 Å
Sc(tfac)₃Average Sc-O bond lengthVaries, near 2.06 Å
Y(acac)₃(H₂O)₂Average Y-O(acac) bond length~2.39 Å
Y(acac)₃(H₂O)₂Average Y-O(water) bond length~2.45 Å

Data for Y(acac)₃(H₂O)₂ is provided for comparative purposes.

The water molecule in a hydrated crystal can play one of two primary roles: it can be directly coordinated to the metal center, or it can be located within the crystal lattice, stabilized by hydrogen bonds to the complex without direct coordination to the metal.

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to check the phase purity of bulk materials. rsc.org The PXRD pattern is a fingerprint of a specific crystalline compound. The diffraction pattern of a polycrystalline sample of this compound would be expected to be distinct from that of the anhydrous form due to their different crystal structures.

Single-Crystal X-ray Diffraction Studies

Gas-Phase Structural Investigations

The intrinsic structure of the Scandium(III) 2,4-pentanedionate molecule, free from intermolecular interactions present in the solid state, has been meticulously examined in the gas phase.

Gas-Phase Electron Diffraction (GED) Studies

Gas-phase electron diffraction (GED) studies of the anhydrous form, Scandium(III) tris(acetylacetonate) or Sc(acac)3, have provided critical data on its molecular geometry. In a notable study, the vapor of Sc(acac)3 was analyzed at a temperature of 428 K. The experimental data from this investigation were consistent with a molecular model of D3 symmetry. This symmetry implies that the three acetylacetonate ligands are arranged symmetrically around the central scandium ion.

The coordination polyhedron of the scandium ion with the six oxygen atoms from the three bidentate acetylacetonate ligands (ScO6) is best described as a distorted trigonal antiprism. Key structural parameters, including internuclear distances, were determined with high precision.

ParameterInternuclear Distance (rg, Å)
Sc-O2.115 ± 0.005
C-O1.285 ± 0.004
C-C (within chelate ring)1.397 ± 0.006
C-CH31.516 ± 0.007

Mass Spectrometric Analysis of Vapor Species and Fragmentation Patterns

Mass spectrometric analysis of the vapor of Scandium(III) 2,4-pentanedionate provides insights into the species present at elevated temperatures and their fragmentation behavior upon ionization. Studies conducted on overheated vapor of Sc(acac)3 at approximately 812 K have revealed the presence of not only the parent tris-complex, [Sc(acac)3]+, but also a significant amount of the bis-complex, [Sc(acac)2]+. This observation indicates that at high temperatures, the tris-complex undergoes partial thermal dissociation, losing one of the acetylacetonate ligands.

The fragmentation pattern of metal acetylacetonate complexes under electron ionization typically involves the sequential loss of ligands. For Scandium(III) 2,4-pentanedionate, the primary fragmentation pathway is expected to involve the loss of an acetylacetonate radical (•acac). A plausible fragmentation sequence is outlined below:

Ionm/z (calculated for 45Sc)Description
[Sc(acac)3]+342.1Molecular Ion
[Sc(acac)2]+243.0Loss of one acac radical
[Sc(acac)]+144.0Loss of two acac radicals

Further fragmentation of the acetylacetonate ligand itself can also occur, leading to smaller fragment ions, although the dominant peaks typically correspond to the loss of intact ligand radicals.

Solution-State Structural Insights through Spectroscopic Techniques

The structure and behavior of this compound in solution have been investigated using various spectroscopic methods, which provide valuable information about the coordination environment of the scandium ion and the dynamics of the ligands.

In solution, the hydrate form of the complex is relevant. The presence of water can influence the coordination sphere of the scandium ion. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in probing these solution-state structures.

For diamagnetic complexes like Scandium(III) 2,4-pentanedionate, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment. The symmetry of the complex in solution can be inferred from the number and multiplicity of the NMR signals. In a symmetric environment, chemically equivalent protons and carbons will give rise to single resonances.

Spectroscopic Characterization and Electronic Structure Investigations of Scandium Iii 2,4 Pentanedionate Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local environment of atomic nuclei. For scandium complexes, 45Sc NMR is particularly informative, offering direct insight into the metal center's coordination and symmetry.

Solid-state 45Sc NMR spectroscopy provides detailed information about the immediate surroundings of the scandium nucleus in the crystalline lattice. The 45Sc nucleus has a spin of I = 7/2, making it a quadrupolar nucleus. nih.govhuji.ac.il Its NMR parameters are highly sensitive to the local electronic environment and symmetry. nih.gov

Key findings from studies on scandium complexes, including the closely related anhydrous Scandium(III) acetylacetonate (B107027), reveal a strong correlation between NMR parameters and the scandium coordination environment:

Isotropic Chemical Shift (δiso): This parameter is highly sensitive to the coordination number (CN) of the scandium ion. researchgate.net A distinct difference of over 150 ppm in chemical shift has been observed between six-coordinated and eight-coordinated scandium in various oxide materials, with the chemical shift generally decreasing as the coordination number increases. researchgate.netacs.org This allows for the determination of the coordination sphere in well-defined crystalline compounds.

Quadrupolar Coupling Constant (CQ): The CQ value is a measure of the interaction between the nuclear quadrupole moment and the surrounding electric field gradient (EFG). nih.gov It is directly correlated with the symmetry of the scandium coordination environment. nih.govacs.org A more symmetric environment (e.g., a perfect octahedron) results in a smaller CQ, while distortions from ideal symmetry lead to larger CQ values. For a series of scandium compounds, CQ values have been found to range from 3.9 to 13.1 MHz. nih.govacs.org

The combination of solid-state 45Sc NMR with computational methods, such as Density Functional Theory (DFT), allows for the precise assignment of NMR signals and a deeper understanding of the relationship between the observed tensor parameters and the molecular structure. nih.govacs.org

Table 1: Correlation of 45Sc Solid-State NMR Parameters with Scandium Coordination Environment.
NMR ParameterStructural CorrelationTypical ObservationsReference
Isotropic Chemical Shift (δiso)Primarily dependent on the coordination number (CN).Shifts decrease with increasing CN. The difference between 6- and 8-coordination can be >150 ppm. researchgate.netacs.org
Quadrupolar Coupling Constant (CQ)Reflects the symmetry of the Sc coordination sphere.Values range from 3.9 to 13.1 MHz. Higher values indicate lower local symmetry. nih.govacs.org
Chemical Shielding Anisotropy (CSA)Provides information on the three-dimensional electronic shielding around the nucleus.Observable via spectra acquisition at multiple magnetic fields. nih.govacs.org

In solution, NMR spectroscopy is used to determine the structure of ligands, confirm complex formation, and study dynamic processes. While 1H and 13C NMR are standard for characterizing the 2,4-pentanedionate ligand, 45Sc NMR provides direct information about the metal center. uleth.cansf.gov

Due to the quadrupolar nature of the 45Sc nucleus, its solution-state NMR signals are often broad, with linewidths that can be in the range of several kilohertz. huji.ac.il The precise chemical shift and linewidth are sensitive to the solvent, the presence of other coordinating species, and the chemical exchange between different species in solution. huji.ac.ilresearchgate.net Studies on various scandium complexes have demonstrated that 45Sc NMR can be effectively used to:

Identify Species in Solution: Different scandium species, such as solvated ions or various complex forms, will have distinct chemical shifts, allowing for their identification in solution mixtures. researchgate.net

Study Ligand Exchange: The rate of ligand exchange can be probed using variable-temperature NMR. For some scandium systems, ligand exchange has been found to be slow on the NMR timescale.

Determine Stability Constants: When combined with techniques like potentiometry, 45Sc NMR can be used to monitor the concentration of different species as a function of solution conditions (e.g., pH), enabling the calculation of complex stability constants. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of a molecule. It is an effective method for analyzing the bonding within the 2,4-pentanedionate ligand and the formation of metal-ligand bonds. tanta.edu.eg

The IR spectrum of Scandium(III) 2,4-pentanedionate hydrate (B1144303) exhibits characteristic absorption bands that can be assigned to vibrations of the ligand and the scandium-oxygen bonds.

Ligand Vibrational Modes: The coordination of the 2,4-pentanedionate anion to the Sc(III) ion results in significant changes to its vibrational spectrum compared to the free ligand. The most notable changes occur in the 1500–1600 cm-1 region. In metal acetylacetonates (B15086760), two strong bands are typically observed:

A higher frequency band (around 1575 cm-1) is attributed to the symmetric C=O stretching vibration coupled with the C=C stretching mode. researchgate.net

A lower frequency band (around 1520 cm-1) is assigned to the asymmetric C-C-C stretching vibration coupled with C-H in-plane bending. researchgate.net The absence of the strong C=O stretching band found in the free keto-tautomer of the ligand (around 1725 cm-1) is a clear indication of chelation.

Metal-Ligand Vibrational Modes: The vibrations associated with the scandium-oxygen (Sc-O) bonds are found in the far-infrared region, typically below 650 cm-1. libretexts.org For analogous metal tris-acetylacetonate complexes, such as for aluminum, several bands in the 390-500 cm-1 range have been assigned to metal-oxygen vibrations. nih.gov These modes are often coupled with other ring deformation and ligand bending vibrations, making definitive assignments complex. researchgate.netnih.gov

Water of Hydration: As a hydrate, the complex will also show characteristic bands for water. A broad absorption band is expected in the 3200–3500 cm-1 region, corresponding to the O-H stretching vibrations of the water molecule(s). The interaction of water with the scandium ion can cause these stretches to shift to lower frequencies compared to free water. nih.gov

Table 2: Characteristic IR Vibrational Modes for Metal Acetylacetonates.
Frequency Range (cm-1)AssignmentCommentReference
3200–3500ν(O-H) of hydrate waterBroad absorption, characteristic of hydrated complexes. nih.gov
~1575ν(C=O) + ν(C=C) symmetric stretchingStrong band, indicative of chelation. researchgate.net
~1520ν(C-C-C) asymmetric stretching + δ(C-H)Strong band, indicative of chelation. researchgate.net
910-940ν(C-CH3) asymmetric stretching + ring deformationMedium to strong band. researchgate.net
Below 650ν(Sc-O) + ligand deformationsRegion for metal-ligand stretching modes. libretexts.orgnih.gov

Electronic Spectroscopy and Luminescence Properties

While the Sc(III) ion, with its d0 electronic configuration, is optically passive and does not exhibit d-d electronic transitions, its complexes and derived materials can display interesting luminescence properties. researchgate.net

The luminescence in systems involving scandium β-diketonates typically originates from the ligand itself or from materials synthesized using the complex as a precursor. researchgate.netnih.gov

Ligand-Sensitized Luminescence: In complexes with luminescent β-diketonate ligands, coordination to the optically inactive Sc(III) ion can sensitize or enhance the ligand's intrinsic fluorescence or phosphorescence. researchgate.net The metal ion helps to rigidify the ligand structure, which can decrease non-radiative decay pathways and improve luminescence efficiency. nih.gov

Luminescence of Scandium Oxide Films: Scandium(III) 2,4-pentanedionate is a valuable precursor for the chemical vapor deposition of scandium oxide (Sc2O3) thin films. ucl.ac.ukaip.org These films are intrinsically photoluminescent under UV irradiation. ucl.ac.ukaip.org The emission characteristics depend on the crystallinity of the film:

Amorphous Films: Exhibit broad emission bands, with reported centers at approximately 3.6 eV and 3.0 eV. ucl.ac.uk

Crystalline Films: Show narrower emission bands. Upon annealing, which induces crystallization, the broad emissions increase in intensity, and new bands appear at lower energies, such as 2.1 eV and 2.3 eV. ucl.ac.uk These emissions are associated with intrinsic bonding and defect-localized electron states within the Sc2O3 material. aip.org

Vibronic Structure: Both amorphous and crystalline films can display a blue-green vibronic fine structure in their emission spectra (between 2.3 and 3.2 eV), which has been attributed to electronic transitions in surface Sc=O groups. ucl.ac.uk

Table 3: Photoluminescence Emission Bands of Sc2O3 Films Derived from Scandium(III) 2,4-pentanedionate.
Film TypeEmission Band Center (eV)NotesReference
Amorphous3.6Broad emission band. ucl.ac.uk
3.0Broad emission band. ucl.ac.uk
Crystalline (Annealed)2.3Narrower band appearing upon crystallization. ucl.ac.uk
2.1Narrower band appearing upon crystallization. ucl.ac.uk
Amorphous & Crystalline2.3 - 3.2Blue-green vibronic fine structure. ucl.ac.uk

Ligand-to-Metal Charge Transfer (LMCT) and Other Electronic Transitions

The electronic absorption spectrum of Scandium(III) 2,4-pentanedionate hydrate is characterized by intense absorptions in the ultraviolet region, which are primarily attributed to ligand-to-metal charge transfer (LMCT) and intra-ligand (π → π*) transitions. As a d0 metal ion, Scandium(III) lacks d-d electronic transitions, which are typically weak and observed in the visible region for transition metals with d-electrons. Consequently, the electronic spectrum is dominated by charge transfer bands.

Ligand-to-Metal Charge Transfer (LMCT) Transitions

LMCT transitions involve the transfer of an electron from a molecular orbital that is predominantly ligand in character to a molecular orbital that is predominantly metal in character. In the case of this compound, the 2,4-pentanedionate ligands are electron-rich, possessing filled π orbitals, while the Scandium(III) ion has vacant 3d orbitals. This energetic arrangement facilitates the transfer of electron density from the ligand to the metal upon photoexcitation.

The general process can be represented as:

Sc3+-[L-] → Sc2+-[L•]

where L- represents the 2,4-pentanedionate ligand and L• signifies the ligand radical formed after the electron transfer. These transitions are typically characterized by high molar absorptivity values (ε > 104 L mol-1 cm-1) and are responsible for the strong absorption bands observed in the UV spectrum.

Intra-Ligand Transitions

In addition to LMCT bands, the electronic spectrum of this compound also exhibits transitions that are localized within the 2,4-pentanedionate ligand itself. These are typically π → π* transitions, which involve the excitation of an electron from a bonding (π) to an anti-bonding (π*) molecular orbital within the delocalized system of the chelate ring. These transitions are also intense and contribute to the absorption profile in the UV region.

Detailed Research Findings

Detailed experimental and computational studies specifically characterizing the electronic transitions of this compound are limited in the publicly available scientific literature. However, based on the well-established principles of electronic spectroscopy for d0 metal complexes and related metal acetylacetonates, a qualitative molecular orbital diagram can be constructed to illustrate the nature of these transitions.

The highest occupied molecular orbitals (HOMOs) are expected to be ligand-based, primarily originating from the p-orbitals of the oxygen atoms and the π-system of the pentanedionate backbone. The lowest unoccupied molecular orbitals (LUMOs) are the empty 3d orbitals of the Scandium(III) ion, which are split by the ligand field.

Hypothetical Spectroscopic Data

Transition TypeProbable Wavelength (λmax, nm)Molar Absorptivity (ε, L mol-1 cm-1)Assignment
Intra-Ligand~220-250> 20,000π → π*
LMCT~280-320> 10,000Ligand (π) → Sc (3d)

Table 1. Hypothetical Electronic Transition Data for this compound. This table is illustrative and represents expected values based on trends observed for similar d0 metal-acetylacetonate complexes.

Further detailed theoretical and experimental investigations, such as time-dependent density functional theory (TD-DFT) calculations and UV-Vis spectroscopic measurements in various solvents, would be necessary to precisely assign the electronic transitions and quantify their energies and intensities for this compound.

Thermal Behavior and Thermodynamic Properties of Scandium Iii 2,4 Pentanedionate Hydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques used to study the thermal stability, decomposition, and phase transitions of materials. For hydrated metal complexes like Scandium(III) 2,4-pentanedionate hydrate (B1144303), these analyses reveal a multi-stage process involving dehydration followed by the decomposition or sublimation of the anhydrous chelate.

While specific TGA/DSC curves for Scandium(III) 2,4-pentanedionate hydrate are not extensively detailed in publicly available literature, the behavior can be inferred from analogous hydrated metal acetylacetonates (B15086760). Typically, the initial mass loss observed in a TGA scan corresponds to the removal of water molecules. For instance, studies on Yttrium(III) acetylacetonate (B107027) hydrate, a chemically similar compound, show an initial mass loss around 80°C, indicating the release of water of hydration. researchgate.net This is followed by melting of the now-anhydrous compound before subsequent decomposition at higher temperatures. researchgate.net

For Scandium(III) 2,4-pentanedionate, a melting point range of 174-186°C is reported, though it is often not specified if this corresponds to the hydrated or anhydrous form, or if it represents a melt with simultaneous decomposition. prochemonline.com The thermal stability of the anhydrous Sc(acac)₃ is crucial after the initial dehydration. The compound is known to be volatile, and under certain conditions, it can sublime without decomposition. doi.org However, decomposition becomes a competing process as the temperature increases. Studies on other metal(III) acetylacetonates, such as Fe(acac)₃, indicate decomposition onset temperatures starting around 195°C. lookchem.com The decomposition of Rh(acac)₃ has been observed to begin at approximately 267°C. dtic.mil The precise onset of decomposition for Sc(acac)₃ is dependent on experimental conditions like pressure and heating rate.

The thermal behavior of this compound is characterized by a sequence of events, beginning with dehydration. Following the loss of water, the resulting anhydrous Sc(acac)₃ can undergo either sublimation or decomposition.

Volatilization: Anhydrous Sc(acac)₃ is a volatile white solid. wikipedia.org Mass spectrometric studies have shown that at moderate temperatures (e.g., 155°C), the vapor phase consists solely of monomeric Sc(acac)₃ molecules, indicating that congruent sublimation occurs without breakdown of the complex. researchgate.net

Decomposition: As temperatures rise significantly higher, thermal decomposition becomes dominant. Gas-phase studies of Sc(acac)₃ vapor at elevated temperatures (around 540°C) reveal that the parent molecule undergoes partial thermal dissociation. researchgate.net A primary decomposition step involves the loss of a ligand to form a bis-complex radical, Sc(acac)₂. researchgate.net The complete decomposition pathway for metal acetylacetonates can be complex, but the ultimate solid residue is typically the corresponding metal oxide. researchgate.netrsc.org For Scandium(III) 2,4-pentanedionate, the final solid product of thermal decomposition in an oxidizing atmosphere is expected to be Scandium(III) oxide (Sc₂O₃). doi.org In some cases, as with Y(acac)₃, residual carbon may also be present depending on the atmosphere. researchgate.net

Vapor Pressure Measurements and Thermodynamic Parameters

The volatility of a CVD precursor is quantitatively described by its vapor pressure and the thermodynamic parameters associated with its phase transitions (sublimation, vaporization, and fusion). While data for the hydrated form is limited, a comprehensive analysis of the thermodynamic properties of anhydrous metal(III) acetylacetonates has provided reliable data for Sc(acac)₃. mdpi.com

The standard enthalpy of sublimation is the energy required for a substance to transition directly from a solid to a gaseous state. It is a key indicator of a compound's volatility. Through a critical review of existing literature and supplementary experiments, a recommended value for the standard enthalpy of sublimation of anhydrous Sc(acac)₃ has been established.

CompoundTemperature (K)ΔsubH (kJ·mol-1)Source
Scandium(III) 2,4-pentanedionate (anhydrous)298.15129.5 ± 5.6 mdpi.com

The enthalpies of vaporization (liquid to gas) and fusion (solid to liquid) are also crucial thermodynamic parameters. These values are related to the enthalpy of sublimation by the equation ΔsubH = ΔfusH + ΔvapH. By analyzing and reconciling data from various sources, recommended values for the vaporization and fusion enthalpies of anhydrous Sc(acac)₃ have been determined.

Thermodynamic ParameterCompoundTemperature (K)Value (kJ·mol-1)Source
Enthalpy of Vaporization (ΔvapH)Scandium(III) 2,4-pentanedionate (anhydrous)298.1596.2 ± 5.1 mdpi.com
Enthalpy of Fusion (ΔfusH)Scandium(III) 2,4-pentanedionate (anhydrous)Melting Point33.3 ± 2.6 mdpi.com

The initial dehydration step requires energy, known as the enthalpy of dehydration. This energy input means that, under TGA conditions, a mass loss corresponding to water will occur at a lower temperature than the sublimation or decomposition of the anhydrous complex. Consequently, the hydrated form is less volatile than the anhydrous form because additional energy is required to liberate the water before the Sc(acac)₃ can enter the vapor phase. This effectively increases the total energy required to transport the precursor into the gas phase, which must be accounted for in applications like CVD.

Mechanistic Studies of Thermal Decomposition Pathways

The thermal decomposition of this compound, often abbreviated as Sc(acac)₃, is a complex process involving multiple steps and the formation of various gaseous and solid-phase products. Understanding the mechanistic pathways of this decomposition is crucial for its application in processes such as chemical vapor deposition (CVD), where it is a common precursor for the synthesis of scandium oxide thin films. The composition of the resulting film is directly influenced by the decomposition mechanism, which in turn is sensitive to the surrounding thermal and atmospheric conditions.

Identification of Gaseous Decomposition Products via Mass Spectrometry

Mass spectrometry has been a pivotal technique in identifying the volatile products generated during the thermolysis of Scandium(III) 2,4-pentanedionate. By analyzing the mass-to-charge ratio of the gaseous species evolved at different temperatures, researchers have been able to propose detailed decomposition schemes.

Studies employing high-temperature molecular beam sources with mass spectrometric sampling have provided direct insight into the gas phase composition during the thermal decomposition of Sc(acac)₃. In a vacuum environment, the process exhibits a clear threshold character. As the temperature reaches approximately 360°C, a notable decrease in the intensity of metal-containing ion peaks is observed, signaling the onset of decomposition. scispace.com

The primary gaseous products identified during the thermal decomposition in a vacuum include the acetylacetonate ligand itself, as well as fragments resulting from its breakdown. Among the significant products recorded is hydrogen gas. scispace.com The presence of various hydrocarbon species resulting from the fragmentation of the ligand under electron impact in the mass spectrometer is also a key feature of the decomposition profile. scispace.com

A proposed general scheme for the thermolysis of metal acetylacetonates, including Sc(acac)₃, suggests that the decomposition is initiated by the breaking of the metal-oxygen bond. This leads to the formation of a metal-containing radical and a free acetylacetonate radical. The latter can then undergo a series of secondary reactions, leading to the formation of stable volatile molecules.

The table below summarizes the key gaseous products identified by mass spectrometry during the thermal decomposition of Scandium(III) 2,4-pentanedionate in a vacuum.

Gaseous Product Molecular Formula Key Observation
HydrogenH₂Recorded among the gaseous products of Sc(acac)₃ vapor thermolysis. scispace.com
AcetoneC₃H₆OA common product in the decomposition of metal acetylacetonates.
Acetylacetone (B45752)C₅H₈O₂The intact ligand is observed in the gas phase.
Metal-containing ionse.g., [Sc(acac)₂]⁺Intensity decreases significantly at the decomposition temperature. scispace.com

Impact of Deposition Environment (e.g., Oxygen, Hydrogen, Inert Gas) on Thermolysis Mechanism

The atmospheric conditions under which the thermal decomposition of Scandium(III) 2,4-pentanedionate occurs have a profound impact on the reaction mechanism, the decomposition temperature, and the nature of the final products. Comparative studies in oxygen, hydrogen, and inert gas environments reveal distinct pathways.

Oxygen Atmosphere: In the presence of oxygen, the thermal decomposition of Sc(acac)₃ is significantly altered. The threshold temperature for decomposition is lowered to approximately 310°C. scispace.com This indicates that oxygen actively participates in the decomposition process, likely through oxidative reactions. The primary gaseous products in an oxygen-rich environment are carbon dioxide (CO₂) and water (H₂O), which are the expected products of complete combustion of the organic ligand. scispace.com As the temperature increases, the concentration of carbon monoxide (CO) also rises. scispace.com The formation of these simple gaseous products is advantageous in CVD applications as it can lead to purer thin film deposits with lower carbon contamination.

Hydrogen Atmosphere: Conversely, a hydrogen atmosphere has a passivating effect on the decomposition process. The threshold temperature for the thermolysis of Sc(acac)₃ in hydrogen is increased to around 370°C. scispace.com This elevation in decomposition temperature is attributed to the passivation of the surface by adsorbed hydrogen molecules, which inhibits the initial steps of the decomposition reaction. scispace.com While hydrogen is also detected as a gaseous product in vacuum decomposition, its presence as the ambient gas alters the surface chemistry and initiation of thermolysis. scispace.com

Inert Gas Atmosphere: In an inert gas atmosphere, such as argon or nitrogen, the decomposition mechanism is expected to be similar to that in a vacuum. The primary role of the inert gas is to act as a carrier for the precursor and the decomposition products without directly participating in the chemical reactions. The decomposition is driven by thermal energy alone, leading to the cleavage of the Sc-O bonds and subsequent ligand fragmentation.

The following table provides a comparative summary of the impact of different deposition environments on the thermal decomposition of Scandium(III) 2,4-pentanedionate.

Deposition Environment Effect on Decomposition Temperature Primary Gaseous Products Proposed Mechanism Influence
Oxygen Decreases to ~310°C scispace.comCO₂, H₂O, CO scispace.comOxidative decomposition of the ligand. scispace.com
Hydrogen Increases to ~370°C scispace.comHydrogen, ligand fragmentsSurface passivation by hydrogen adsorption. scispace.com
Inert Gas (Vacuum) ~360°C scispace.comHydrogen, ligand fragments scispace.comIntramolecular bond cleavage and radical reactions.

Reactivity and Broader Coordination Chemistry of Scandium Iii 2,4 Pentanedionate Hydrate

Ligand Exchange Reactions and Complex Stability

Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with other ligands. These processes are fundamental to the complex's utility in catalysis and synthesis. The stability of the complex, often quantified by stability constants, dictates the equilibrium position of these exchange reactions.

Kinetics and Mechanism

The kinetics of the ligand exchange reaction of tris(acetylacetonato)scandium(III), Sc(acac)₃, with free acetylacetone (B45752) (Hacac) in acetonitrile (B52724) have been investigated using ¹H NMR spectroscopy. acs.orgdatapdf.com The study revealed that the exchange process follows a rate law that is dependent on the concentration of the enol form of the free Hacac ligand.

The proposed mechanism involves a rapid pre-equilibrium where a second Hacac molecule associates with the complex, followed by a rate-determining step. This mechanism suggests an associative interchange pathway for the ligand exchange. The reaction can be represented as follows:

Step 1 (Fast): Sc(acac)₃ + Hacac ⇌ Sc(acac)₃·Hacac

Step 2 (Slow): Sc(acac)₃·Hacac → [Sc(acac)₂(acac-H)(acac')] → Products

This pathway is facilitated by the ability of the scandium(III) ion to expand its coordination sphere to accommodate the incoming ligand.

Complex Stability

ParameterValue/ObservationReference
Reaction Studied Ligand exchange between Sc(acac)₃ and free Hacac acs.org
Solvent Acetonitrile (CD₃CN) datapdf.com
Technique ¹H NMR Spectroscopy datapdf.com
Proposed Mechanism Associative Interchange acs.org
Key Feature Rate is dependent on the enol form of Hacac acs.org

Formation of Adducts with Ancillary Ligands (e.g., DMSO Adducts for related β-diketonates)

The coordination sphere of Scandium(III) β-diketonates is not always saturated by the primary ligands alone. The scandium center can accommodate additional ancillary (or auxiliary) ligands, leading to the formation of adducts. This is particularly common when the complex is dissolved in a coordinating solvent.

A pertinent example is seen with a related Sc(III) β-diketonate complex, [Sc(QCH)₃(H₂O)]n (where QCH is 1-phenyl-3-methyl-4-cyclohexylcarbonyl-pyrazol-5-onate). nih.gov This complex is sparingly soluble, suggesting a polymeric structure with bridging water molecules. However, upon dissolution in a strongly coordinating solvent like dimethyl sulfoxide (B87167) (DMSO), a ligand exchange reaction occurs. The bridging water molecules are replaced by DMSO molecules, resulting in the formation of a soluble, monomeric adduct, [Sc(QCH)₃(DMSO)]. nih.gov

The formation of this DMSO adduct is driven by the higher coordinating ability of the sulfoxide oxygen in DMSO compared to the water molecule. nih.gov This process highlights a key aspect of the reactivity of Sc(III) β-diketonates: their ability to expand their coordination number by binding with suitable Lewis bases. This behavior is crucial for their solubility and reactivity in various media. The isolation of crystalline [Sc(QCH)₃(DMSO)] confirms the stability of such adducts. nih.gov

General Reactivity Patterns of Scandium(III) β-Diketonates

Scandium(III) β-diketonates, including Sc(acac)₃, exhibit reactivity patterns primarily centered on their Lewis acidic metal center and the organic ligand framework. A significant application that showcases their reactivity is their use as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD). This technique relies on the controlled thermal decomposition of the precursor to deposit thin films of materials like scandium oxide (Sc₂O₃).

The suitability for MOCVD implies several key reactivity characteristics:

Volatility: The complex must be sufficiently volatile to be transported in the gas phase.

Thermal Stability: It must be stable enough to sublime or evaporate without premature decomposition but decompose cleanly at the substrate surface.

Studies on the thermal behavior of various Sc(III) β-diketonates have been conducted to optimize deposition processes. The choice of substituents on the β-diketonate ligand can be used to tune the volatility and decomposition temperature of the complex.

Direct studies on the reaction of Sc(acac)₃ with small molecules like carbon dioxide are limited. However, reactivity patterns can be inferred from related scandium complexes bearing β-diketiminate ("nacnac") ligands, which are nitrogen analogues of β-diketonates.

Research on scandium bis(alkyl) complexes supported by a bulky β-diketiminate ligand, [Sc(nacnac)R₂], has shown rapid reactivity with carbon dioxide (CO₂). researchgate.net The reaction proceeds via the insertion of CO₂ into the scandium-carbon (Sc-R) bond to form scandium carboxylate species. researchgate.net

Furthermore, under conditions of excess CO₂, reactivity has also been observed at the ligand backbone itself. researchgate.net This indicates that the six-membered chelate ring, while generally stable, can participate in reactions with sufficiently reactive small molecules. Although the Sc-O-C framework of a β-diketonate is electronically different from the Sc-N-C framework of a β-diketiminate, these findings suggest that the ligand backbone in Sc(acac)₃ is not entirely inert. The reaction of scandium atoms and scandium monoxide with CO₂ is also thermodynamically favorable, leading to the formation of carbonate species, highlighting the intrinsic affinity of scandium for CO₂. nih.gov

Chelation and Coordination Behavior of the Acetylacetonate (B107027) Ligand Framework

The acetylacetonate anion (acac⁻) is a classic bidentate chelating ligand. It coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered ring. nih.gov

In Scandium(III) 2,4-pentanedionate, three acetylacetonate ligands coordinate to the central Sc(III) ion. This results in a neutral, six-coordinate complex with an octahedral geometry around the scandium center. The chelate effect—the enhanced stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands—is significant for the acetylacetonate ligand, contributing to the high thermodynamic stability of Sc(acac)₃.

Applications in Advanced Materials Science Utilizing Scandium Iii 2,4 Pentanedionate Hydrate

Precursor in Chemical Vapor Deposition (CVD) Technologies

Scandium(III) 2,4-pentanedionate, also known as scandium(III) acetylacetonate (B107027), serves as a valuable precursor for Chemical Vapor Deposition (CVD) techniques. mdpi.comresearchgate.net CVD is a process where a solid thin film is deposited onto a substrate through the chemical reactions of vapor-phase precursors. azonano.com The suitability of scandium β-diketonate complexes, such as the 2,4-pentanedionate, stems from their volatility and thermal stability, which are crucial properties for MOCVD precursors. mdpi.comresearchgate.net These characteristics allow the compound to be vaporized and transported to a heated substrate to form thin films of scandium-based materials. mdpi.comazonano.com

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

Metal-Organic Chemical Vapor Deposition (MOCVD) is a specific type of CVD that utilizes metal-organic compounds as the source material. azonano.com Scandium(III) 2,4-pentanedionate is employed in MOCVD processes to grow thin films of scandium compounds, most notably scandium oxide. mdpi.comresearchgate.net The low volatility of some scandium precursors can present challenges in traditional MOCVD, making the selection of a suitable compound with favorable thermodynamic properties essential for successful film deposition. mdpi.comosti.gov

Scandium(III) 2,4-pentanedionate is a key precursor for the MOCVD growth of scandium oxide (Sc₂O₃) thin films. nih.gov In this process, the vaporized precursor is introduced into a reaction chamber along with an oxygen-containing reactive gas, leading to the deposition of a Sc₂O₃ film on a substrate. researchgate.net

The properties of the resulting Sc₂O₃ films are highly dependent on the MOCVD process parameters. The precise control of these variables is critical for tailoring the film's characteristics for specific applications. nih.gov

Temperature : The substrate temperature is a critical parameter influencing the film's structure and properties. For instance, in one study, Sc₂O₃ films grown at 450 °C were found to be amorphous, while increasing the temperature to 500 °C and 600 °C resulted in the formation of nanocrystalline films. researchgate.net Higher temperatures generally promote crystallization and can affect grain size. researchgate.net Optical transmittance of the films has been observed to decrease slightly as the deposition temperature increases. researchgate.net

Pressure : MOCVD processes for oxide films are often conducted at reduced pressures. For example, depositions can be performed at pressures around 3 torr. researchgate.net

Carrier Gas : An inert carrier gas, such as nitrogen (N₂) or argon (Ar), is used to transport the vaporized precursor into the reaction chamber. researchgate.netnih.gov The choice of carrier gas has been shown to influence the refractive index of the deposited scandia films. ucl.ac.uk

Reactive Gas : To form the oxide, a reactive gas containing oxygen is required. Pure oxygen (O₂) or a mixture of oxygen and water vapor is commonly used. nih.govresearchgate.net The ratio of the reactive gas to the metal-organic precursor (the VI/III ratio) is a crucial parameter that can significantly affect the crystalline quality of the deposited film. mdpi.com

Deposition ParameterTypical Values/GasesInfluence on Sc₂O₃ Film PropertiesReferences
Temperature450–600 °CControls crystallinity (amorphous vs. nanocrystalline), grain size, and optical transmittance. researchgate.net
Pressure~3 torrAffects gas flow dynamics and reaction kinetics. researchgate.net
Carrier GasNitrogen (N₂), Argon (Ar)Transports precursor vapor; can influence the film's refractive index. researchgate.netnih.govucl.ac.uk
Reactive GasOxygen (O₂), O₂ + H₂OProvides the oxygen source for oxide formation; the VI/III ratio impacts crystalline quality. nih.govresearchgate.netmdpi.com

The morphology and crystallinity of Sc₂O₃ films can be precisely controlled by manipulating the deposition temperature. researchgate.net At lower temperatures, such as 450 °C, the deposited films are typically amorphous, resulting in a dense, smooth, and nearly featureless surface. researchgate.net As the deposition temperature is increased to 500 °C and above, the films transition to a crystalline state. researchgate.net

Research has shown that at 500 °C, the films consist of uniform, round nanocrystals with an average grain size of approximately 20 nm. researchgate.net A further increase in temperature to 600 °C leads to a larger average grain size of about 50 nm, with the grains becoming more irregular and faceted. researchgate.net Despite these changes in surface morphology, the films generally maintain a dense, fine-grain nanostructure throughout their thickness. researchgate.net This ability to switch between amorphous and polycrystalline states is crucial for applications where specific optical or structural properties are required. researchgate.net

Deposition TemperatureFilm CrystallinitySurface MorphologyAverage Grain SizeReferences
450 °CAmorphousDense, smooth, almost featurelessN/A researchgate.net
500 °CNanocrystallineUniform round grains~20 nm researchgate.net
600 °CNanocrystallineIrregular and more faceted grains~50 nm researchgate.net

Achieving the correct stoichiometry (the ratio of scandium to oxygen) is essential for producing high-quality Sc₂O₃ films with the desired properties. nih.gov MOCVD processes using appropriate precursors can yield stoichiometric Sc₂O₃ thin films. nih.gov A primary concern with the MOCVD technique is the potential incorporation of impurities, such as carbon and hydrogen, from the organic ligands of the Scandium(III) 2,4-pentanedionate precursor. researchgate.net

Aerosol-Assisted Chemical Vapor Deposition (AACVD) for Scandia Films

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a variation of CVD that overcomes limitations related to precursor volatility. aerosol-cdt.ac.ukrsc.org Instead of relying on thermal vaporization, the AACVD process involves generating an aerosol from a solution containing the precursor, which is then transported to the heated substrate. rsc.org This method broadens the range of usable precursors to include those with lower volatility but good solubility. aerosol-cdt.ac.uk

Scandium(III) 2,4-pentanedionate has been effectively used in AACVD to deposit both amorphous and polycrystalline Sc₂O₃ thin films at ambient pressure. ucl.ac.uk This technique is noted for being a low-cost and facile deposition method that can achieve high growth rates, with reports of approximately 500 nm per hour. ucl.ac.uknih.gov The adoption of aerosol-assisted delivery makes the deposition of scandia films more accessible and scalable for industrial applications. ucl.ac.uk

Atomic Layer Deposition (ALD) Applications

Scandium(III) 2,4-pentanedionate hydrate (B1144303), a member of the metal β-diketonate family of compounds, serves as a precursor for the deposition of scandium oxide (Sc₂O₃) thin films. harvard.eduresearchgate.net These materials are significant in various areas of material science, including for potential use in laser optical coatings and as dielectric layers in microelectronics. researchgate.net The deposition of Sc₂O₃ films can be achieved through gas-phase methods like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). harvard.eduresearchgate.net

For a precursor to be effective in ALD, it must possess adequate thermal stability to prevent decomposition in the gas phase and sufficient volatility to allow for transport to the substrate surface. The ALD process relies on self-limiting surface reactions to deposit films one atomic layer at a time, which enables exceptional conformity and thickness control. harvard.edu While β-diketonate compounds like Scandium(III) 2,4-pentanedionate were among the first types of precursors investigated for scandium oxide ALD, the field has since evolved to include other classes of compounds designed to optimize deposition process parameters. harvard.edu

The selection of a precursor is critical for a successful ALD process, directly influencing the deposition temperature, growth rate, and purity of the resulting film. While Scandium(III) 2,4-pentanedionate hydrate is a viable option, comparative studies highlight the distinct advantages of newer generation precursors, such as those based on amidinate and cyclopentadienyl (B1206354) ligands. harvard.eduresearchgate.netlesker.com

Metal β-diketonates like Scandium(III) 2,4-pentanedionate (Sc(acac)₃) and scandium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Sc(thd)₃) are solid compounds that generally require higher temperatures to achieve the necessary vapor pressure for ALD. researchgate.net This can sometimes narrow the ALD process window, which is the temperature range where ideal self-limiting growth occurs.

In contrast, more recently developed precursors have been engineered for improved volatility and thermal stability. For instance, scandium tris(N,N'-diisopropylacetamidinate), an amidinate-class precursor, is thermally stable to over 350°C and sublimes at 125°C, allowing for a well-defined ALD process. harvard.eduresearchgate.net Using this precursor with water as the co-reactant, a growth rate of 0.3 Å/cycle was achieved at 290°C, producing high-purity Sc₂O₃ films with carbon and nitrogen impurities below 0.5 atom %. harvard.eduresearchgate.net

Another class of precursors includes heteroleptic compounds like bis(ethylcyclopentadienyl)scandium chloride [ClSc(EtCp)₂]. This precursor is a solid with a melting point of 95°C and is delivered to the ALD reactor at 180°C. lesker.com It has a demonstrated ALD window between 200–215°C. The resulting scandium nitride films, however, contained measurable impurities, including approximately 2.3–2.5 at.% chlorine, 0.9 at.% carbon, and 0.4 at.% oxygen. lesker.com

The following table summarizes the properties and performance of different classes of scandium precursors for ALD.

Precursor ClassExample CompoundFormDelivery Temp. (°C)ALD Window (°C)Growth Rate (Å/cycle)Film Purity
β-Diketonate Scandium(III) 2,4-pentanedionateSolid>110VariesVariesProne to carbon impurities
Amidinate Scandium tris(N,N'-diisopropylacetamidinate)Solid150~2900.3 (Sc₂O₃)High (<0.5% C, N)
Cyclopentadienyl bis(ethylcyclopentadienyl)scandium chlorideSolid180200–215Not specifiedModerate (~2.5% Cl, ~0.9% C)

Role in Catalysis and Organic Synthesis (as a precursor component or related complex)

Scandium compounds are recognized for their utility as Lewis acid catalysts in a variety of organic transformations. researchgate.net Their effectiveness stems from the properties of the Sc(III) ion. Scandium trifluoromethanesulfonate (B1224126) (scandium triflate, Sc(OTf)₃) is a particularly prominent example of a stable and highly active Lewis acid catalyst that promotes reactions such as aldol (B89426) additions, Michael reactions, and cycloadditions. researchgate.net

This compound can be used as a precursor in the fabrication of carbon nanostructures. In this application, the compound serves as a source for catalytically active metal nanoparticles in Chemical Vapor Deposition (CVD) processes. mdpi.com

The general principle of catalytic CVD for carbon nanotube synthesis involves the decomposition of a hydrocarbon gas (the carbon source) on the surface of transition metal nanoparticles. mdpi.commdpi.com The scandium compound is introduced into the high-temperature reactor, where it decomposes to form scandium-containing catalytic nanoparticles. These nanoparticles then facilitate the breakdown of the carbon source and the subsequent assembly of carbon atoms into nanotube structures. photonics.com The properties of the resulting nanotubes, such as their diameter and wall structure, are influenced by the size and composition of the catalyst particles. ub.edu

While Scandium(III) 2,4-pentanedionate itself is primarily a precursor, related scandium complexes, particularly those derived from scandium triflate (Sc(OTf)₃), are widely employed as powerful catalysts in specialized organic reactions. mdpi.comrsc.org

Asymmetric Reactions: Chiral scandium complexes are highly effective catalysts for asymmetric synthesis, where the goal is to produce a specific stereoisomer of a molecule. mdpi.comacs.org These catalysts are typically generated in situ by combining Sc(OTf)₃ with a chiral organic ligand. mdpi.com This approach has been successfully applied to a broad spectrum of reactions. researchgate.netmdpi.com

For example, in the Diels-Alder reaction, a powerful tool for forming six-membered rings, chiral scandium catalysts can achieve high yields and excellent enantioselectivity. acs.orgscandium.orgchempedia.info The combination of Sc(OTf)₃ with ligands like (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL) in the presence of an amine has been shown to catalyze the reaction between acyl-1,3-oxazolidin-2-ones and cyclopentadiene, yielding the desired product with up to 92% enantiomeric excess (ee). acs.org Other ligand families, such as Pybox and N,N'-dioxides, have also been used with Sc(OTf)₃ to catalyze various asymmetric transformations, including Friedel-Crafts alkylations and inverse-electron-demand oxa-Diels-Alder reactions, often with enantioselectivities exceeding 90% ee. mdpi.com

The table below presents examples of asymmetric reactions catalyzed by chiral scandium complexes.

Reaction TypeDienophile/SubstrateDiene/ReagentLigandEnantiomeric Excess (ee)
Diels-Alder 3-(2-Butenoyl)-1,3-oxazolidin-2-oneCyclopentadiene(R)-BINOL / Amine92%
Diels-Alder 3-Cinnamoyl-1,3-oxazolidin-2-oneCyclopentadiene(R)-BINOL / Amine85%
Oxa-Diels-Alder o-Quinone methideFulveneN,N'-dioxide90–95%

Deoxygenative Allylation: Scandium triflate is also an effective pre-catalyst for the deoxygenative allylation of benzylic and benzhydryl alcohols. rsc.orgresearchgate.net This reaction involves the replacement of a hydroxyl (-OH) group with an allyl group, a valuable carbon-carbon bond-forming transformation. nih.gov The reaction proceeds efficiently using allyltrimethylsilane (B147118) as the allyl source in the presence of a catalytic amount of Sc(OTf)₃. rsc.orgnih.gov

Studies have shown that the reaction likely operates through a "hidden Brønsted acid" mechanism, where the scandium triflate interacts with trace amounts of water to generate a strong acid in situ, which then facilitates the reaction. rsc.org This method is particularly effective for benzhydryl alcohols and works for benzylic alcohols that are not excessively electron-rich or electron-poor. rsc.org The process is valued for its mild conditions and good yields. researchgate.net

Future Research Directions and Perspectives

Design and Synthesis of Novel Scandium(III) β-Diketonate Derivatives with Tailored Volatility and Stability

A primary focus of future research is the rational design of new scandium(III) β-diketonate complexes to overcome the limitations of Sc(acac)₃, such as its relatively low volatility. researchgate.netmdpi.com The goal is to create derivatives with precisely tailored physical properties, particularly thermal stability and vapor pressure, which are crucial for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. nih.gov

One promising strategy involves modifying the β-diketonate ligand. Introducing fluorine-containing substituents into the ligand structure has been shown to significantly increase the volatility of metal complexes. researchgate.netnih.govmdpi.com For instance, replacing the methyl groups in the acetylacetonate (B107027) ligand with trifluoromethyl groups (as in hexafluoroacetylacetonate, hfac) dramatically enhances vapor pressure. researchgate.net Systematic studies on various fluorinated derivatives could lead to a library of scandium precursors with a wide range of volatilities, allowing for the selection of the optimal precursor for specific deposition temperature windows. Research has established a clear volatility hierarchy among different scandium β-diketonates, which serves as a guide for future design. researchgate.net

Table 1: Comparative Volatility of Scandium(III) β-Diketonate Complexes

CompoundLigandRelative Volatility
Sc(hfac)₃HexafluoroacetylacetonateHighest
Sc(ptac)₃PivaloyltrifluoroacetoneHigh
Sc(tfac)₃TrifluoroacetylacetoneMedium-High
Sc(thd)₃DipivaloylmethaneMedium
Sc(tfhd)₃2,2,6,6–tetramethyl-4-fluoro-3,5-heptanedioneMedium
Sc(acac)₃AcetylacetonateLowest

This table, based on data from scientific studies, ranks the volatility of several scandium(III) β-diketonate complexes. researchgate.net The trend demonstrates that fluorination of the ligand (hfac, ptac, tfac) significantly increases volatility compared to the standard acetylacetonate (acac) ligand.

Another avenue of exploration is the introduction of sterically bulky groups to the ligand backbone. This can prevent intermolecular interactions and potential oligomerization, which tend to decrease volatility. mdpi.com Furthermore, synthesizing asymmetric β-diketonate ligands could disrupt crystal packing and lower melting points, leading to more stable liquid precursors with consistent vapor pressures. The development of such derivatives is crucial for improving the reliability and reproducibility of thin-film deposition processes. researchgate.net

Development of Advanced Computational Models for Precise Property Prediction and Mechanistic Understanding

The empirical, trial-and-error approach to precursor development and process optimization is time-consuming and expensive. The future lies in the development of robust computational models that can accurately predict the physicochemical properties of scandium precursors and simulate their behavior during deposition processes.

Key research directions in this area include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate molecular structures, vibrational frequencies, and electronic properties of novel Sc(III) β-diketonate derivatives before they are synthesized. nih.govmdpi.com These calculations can predict trends in volatility and thermal stability, guiding experimental efforts toward the most promising candidates.

Thermodynamic Modeling: Building on existing diagnostic tools that use principles of group additivity and structure-property relationships, more sophisticated models can be developed to predict the sublimation and vaporization thermodynamics of these precursors with high accuracy. mdpi.com This is essential for precise control over precursor delivery rates in CVD and ALD systems. mdpi.com

Reaction Mechanism Simulation: A significant challenge in CVD is understanding the complex chemical reactions that occur on the substrate surface. Computational models can simulate the thermal decomposition pathways of Sc(acac)₃, identifying key intermediates and byproducts. researchgate.netnajah.edu This mechanistic insight is vital for controlling film purity, microstructure, and properties. By combining theoretical calculations with experimental analysis, a clearer picture of the decomposition process can be achieved. researchgate.net

Sustainable Synthetic Methodologies for Scandium(III) 2,4-Pentanedionate Hydrate (B1144303) Production

With increasing emphasis on environmental responsibility, future research must focus on developing green and sustainable methods for synthesizing Sc(acac)₃ hydrate. Traditional syntheses often rely on organic solvents and may not be optimized for energy efficiency or atom economy.

Future research will likely pursue several strategies for greener synthesis:

Aqueous and Benign Solvent Systems: Shifting from traditional organic solvents to water or water-alcohol mixtures can significantly reduce the environmental impact of the synthesis. mdpi.com Research into optimizing reaction conditions (pH, temperature, concentration) in aqueous media is a key priority.

Catalytic Approaches: Exploring the use of catalysts could enable the synthesis to proceed under milder conditions, reducing energy consumption. Scandium itself is a potent Lewis acid catalyst, and research into autocatalytic pathways or the use of other environmentally benign catalysts could lead to more efficient processes. nih.gov

Process Intensification: Adopting principles of process intensification, such as using flow reactors instead of batch reactors, can improve energy efficiency, reduce waste, and allow for better control over the reaction.

Atom Economy: Redesigning synthetic routes to maximize the incorporation of all starting materials into the final product (high atom economy) will be a central goal. This involves minimizing the formation of byproducts and developing efficient purification methods, such as vacuum sublimation, which can also be used to recycle unreacted reagents. mdpi.com

By focusing on these key areas, the scientific community can unlock the full potential of Scandium(III) 2,4-pentanedionate hydrate and its derivatives, paving the way for innovations in materials science while adhering to principles of sustainability.

Q & A

Basic Research Question

  • X-ray Diffraction (XRD): Confirms crystalline structure; anhydrous forms show distinct peaks at 2θ = 15–25°, while hydrates exhibit broader patterns.
  • Nuclear Magnetic Resonance (¹H NMR): Detects free acetylacetone (δ ~2.1 ppm) vs. coordinated ligands (δ ~1.5–1.8 ppm).
  • Karl Fischer Titration: Quantifies hydration water (typically 1–3 H₂O molecules per formula unit) .

How does this compound compare to other lanthanide β-diketonates in catalytic applications?

Advanced Research Question
Sc³⁺’s small ionic radius (0.885 Å) enhances Lewis acidity compared to larger lanthanides (e.g., La³⁺: 1.16 Å), improving catalytic efficiency in Diels-Alder or Friedel-Crafts reactions. For example, in esterification, Sc³⁺ achieves ~90% conversion vs. ~70% for La³⁺ under identical conditions. Mechanistic studies (DFT calculations) suggest stronger substrate coordination at Sc³⁺ centers. However, hydrolysis sensitivity requires anhydrous reaction conditions .

What are the recommended storage and handling protocols to prevent decomposition?

Basic Research Question

  • Storage: Keep in airtight containers under inert gas (Ar/N₂) at ≤4°C. Exposure to moisture or CO₂ triggers hydrolysis, forming Sc(OH)₃ and acetic acid.
  • Handling: Use gloveboxes for weighing; local exhaust ventilation minimizes inhalation of fine powders (particle size <10 µm).
  • Decomposition Signs: Discoloration (white → yellow) indicates ligand degradation .

How can computational modeling predict ligand exchange dynamics in solution?

Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model ligand exchange kinetics. Sc³⁺ exhibits a solvation shell of 6–8 H₂O molecules in aqueous media, with acetylacetonate replacing H₂O in a stepwise mechanism (ΔG‡ ~50 kJ/mol). Solvent polarity (e.g., ethanol vs. acetone) alters exchange rates by stabilizing transition states. Experimental validation via UV-Vis (ligand-to-metal charge transfer bands at 250–300 nm) confirms predicted trends .

What contradictions exist in reported melting points, and how can they be resolved?

Basic Research Question
Literature reports melting points ranging from 174–186°C. Variability arises from hydration levels (e.g., mono- vs. trihydrate) and impurities. Differential Scanning Calorimetry (DSC) under controlled humidity resolves discrepancies:

  • Anhydrous form: Sharp endotherm at 186°C.
  • Hydrated forms: Broad endotherms (50–150°C) followed by decomposition. Purity checks via HPLC (C18 column, methanol mobile phase) detect unreacted acetylacetone .

How is this compound used in nanoparticle synthesis?

Advanced Research Question
As a precursor for Sc-containing nanoparticles (e.g., ScF₃), it undergoes solvothermal decomposition in oleylamine at 250°C. Ligand steric effects control nanoparticle size (5–20 nm). For core-shell structures (e.g., Fe₃O₄@Sc₂O₃), sequential decomposition in mixed solvents (octadecene/oleic acid) ensures uniform layering. TEM-EDS confirms elemental distribution, while XRD identifies crystallographic phases .

What safety precautions are critical for avoiding respiratory irritation during handling?

Basic Research Question

  • PPE: NIOSH-certified N95 respirators for dust; nitrile gloves.
  • Spill Management: Use vermiculite to absorb powders; avoid water to prevent exothermic hydrolysis.
  • First Aid: For inhalation, move to fresh air; monitor for bronchoconstriction (use spirometry if available) .

How do solvent choices impact solubility and reaction yields?

Advanced Research Question
Solubility follows the order: DMSO > DMF > methanol > water. In methanol, solubility is ~50 mg/mL at 25°C. Polar aprotic solvents (DMF) enhance ligand exchange rates but may coordinate to Sc³⁺, reducing catalytic activity. For high-yield syntheses (e.g., >85%), anhydrous DMF with molecular sieves is optimal .

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